molecular formula C23H23N3O3S B14169449 10-(2,4-Dimethoxyphenyl)-13-ethyl-12-sulfanylidene-8,11,13-triazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(9),2,4,6-tetraen-14-one CAS No. 1025354-45-3

10-(2,4-Dimethoxyphenyl)-13-ethyl-12-sulfanylidene-8,11,13-triazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(9),2,4,6-tetraen-14-one

Cat. No.: B14169449
CAS No.: 1025354-45-3
M. Wt: 421.5 g/mol
InChI Key: FBUMUBREOBJBBC-UHFFFAOYSA-N
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Description

10-(2,4-Dimethoxyphenyl)-13-ethyl-12-sulfanylidene-8,11,13-triazatetracyclo[77002,7011,15]hexadeca-1(9),2,4,6-tetraen-14-one is a complex organic compound with a unique tetracyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 10-(2,4-Dimethoxyphenyl)-13-ethyl-12-sulfanylidene-8,11,13-triazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(9),2,4,6-tetraen-14-one typically involves multi-step organic reactions. The starting materials and specific reaction conditions can vary, but common steps include:

    Formation of the Tetracyclic Core: This step involves the construction of the tetracyclic core through cyclization reactions. Reagents such as cyclizing agents and catalysts are used to facilitate the formation of the core structure.

    Introduction of Functional Groups: The dimethoxyphenyl, ethyl, and sulfanylidene groups are introduced through substitution reactions. Specific reagents and conditions are chosen to selectively introduce these groups without affecting the core structure.

    Purification: The final compound is purified using techniques such as column chromatography or recrystallization to obtain a pure product.

Industrial Production Methods

Industrial production of this compound may involve scaling up the synthetic routes used in laboratory settings. This includes optimizing reaction conditions for larger-scale reactions, ensuring consistent quality and yield, and implementing efficient purification methods.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, where the sulfanylidene group can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can target the double bonds within the tetracyclic core, leading to the formation of reduced derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA)

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution Reagents: Halogenating agents, nucleophiles

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfanylidene group can yield sulfoxides or sulfones, while reduction of the tetracyclic core can produce reduced derivatives with altered electronic properties.

Scientific Research Applications

10-(2,4-Dimethoxyphenyl)-13-ethyl-12-sulfanylidene-8,11,13-triazatetracyclo[77002,7

    Chemistry: The compound’s unique structure makes it a valuable subject for studying reaction mechanisms and developing new synthetic methodologies.

    Biology: Its potential biological activity can be explored for developing new pharmaceuticals or studying biochemical pathways.

    Medicine: The compound may have therapeutic potential, particularly if it exhibits activity against specific biological targets.

    Industry: Its chemical properties can be leveraged for developing new materials or chemical processes.

Mechanism of Action

The mechanism by which 10-(2,4-Dimethoxyphenyl)-13-ethyl-12-sulfanylidene-8,11,13-triazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(9),2,4,6-tetraen-14-one exerts its effects depends on its interaction with molecular targets. Potential mechanisms include:

    Binding to Enzymes: The compound may inhibit or activate specific enzymes, affecting biochemical pathways.

    Interaction with Receptors: It may bind to cellular receptors, modulating signal transduction pathways.

    Alteration of Cellular Processes: The compound may interfere with cellular processes such as DNA replication, protein synthesis, or cell division.

Comparison with Similar Compounds

Similar Compounds

  • 10-(4-Hydroxy-3,5-dimethoxyphenyl)-13-methyl-12-sulfanylidene-8,11,13-triazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(9),2,4,6-tetraen-14-one
  • 2-[(15S)-10-(4-Methoxyphenyl)-12,14-dioxo-8,11,13-triazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(9),2,4,6-tetraen-13-yl]benzoic acid

Uniqueness

10-(2,4-Dimethoxyphenyl)-13-ethyl-12-sulfanylidene-8,11,13-triazatetracyclo[77002,7011,15]hexadeca-1(9),2,4,6-tetraen-14-one is unique due to its specific combination of functional groups and tetracyclic structure

Properties

CAS No.

1025354-45-3

Molecular Formula

C23H23N3O3S

Molecular Weight

421.5 g/mol

IUPAC Name

10-(2,4-dimethoxyphenyl)-13-ethyl-12-sulfanylidene-8,11,13-triazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(9),2,4,6-tetraen-14-one

InChI

InChI=1S/C23H23N3O3S/c1-4-25-22(27)18-12-16-14-7-5-6-8-17(14)24-20(16)21(26(18)23(25)30)15-10-9-13(28-2)11-19(15)29-3/h5-11,18,21,24H,4,12H2,1-3H3

InChI Key

FBUMUBREOBJBBC-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=O)C2CC3=C(C(N2C1=S)C4=C(C=C(C=C4)OC)OC)NC5=CC=CC=C35

Origin of Product

United States

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